molecular formula C10H14N4O3 B1481222 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098121-90-3

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1481222
CAS No.: 2098121-90-3
M. Wt: 238.24 g/mol
InChI Key: DUIVJJYCEICXQB-UHFFFAOYSA-N
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Description

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H14N4O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase 2 (HDAC2), influencing their activity and thereby affecting various biochemical pathways . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and cell cycle regulation . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active sites of COX-2 and HDAC2, leading to their inhibition and subsequent modulation of inflammatory and epigenetic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant biochemical effects . Long-term studies have shown that this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and subsequent elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound can significantly influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.

Biological Activity

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of triazoles, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • A triazole ring that contributes to its biological activity.
  • An acetylpyrrolidine moiety , which may enhance solubility and bioavailability.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Compound Efficacy : Similar triazole compounds demonstrated effective inhibition against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 mg/mL .
CompoundMIC (mg/mL)Bacterial Strain
Triazole A0.1E. coli
Triazole B0.15S. aureus
Triazole C0.2Pseudomonas aeruginosa

Cytotoxicity and Anticancer Activity

In vitro studies have indicated that related triazole compounds exhibit selective cytotoxicity against cancer cell lines:

  • Cell Line Testing : Compounds were tested against leukemic T-cells and showed significant cytotoxic effects at nanomolar concentrations .
  • Mechanism of Action : The mechanism involves induction of apoptosis characterized by morphological changes such as membrane blebbing and DNA fragmentation without direct DNA intercalation.

The biological mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cellular processes.
  • Membrane Interaction : The lipophilicity of the triazole ring may facilitate interactions with cell membranes, enhancing permeability and bioactivity.

Case Studies

Several case studies highlight the potential applications of triazole derivatives in medicinal chemistry:

  • Anticancer Research : A study demonstrated that a related triazole compound significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Studies : Another investigation revealed that a series of triazoles exhibited broad-spectrum antimicrobial activity, making them candidates for new antibiotic development .

Properties

IUPAC Name

1-[(1-acetylpyrrolidin-2-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-7(15)14-4-2-3-8(14)5-13-6-9(10(16)17)11-12-13/h6,8H,2-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIVJJYCEICXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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